molecular formula C4H9ClF3NO B2887289 (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride CAS No. 2055390-08-2

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Cat. No.: B2887289
CAS No.: 2055390-08-2
M. Wt: 179.57
InChI Key: ZJGKYDGXVATMFY-DFWYDOINSA-N
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Description

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chiral amine derivative characterized by a methyl group at the α-position and a trifluoromethoxy (-OCF₃) substituent at the β-position of the ethylamine backbone. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

(2S)-1-(trifluoromethoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKYDGXVATMFY-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055390-08-2
Record name (2S)-1-(trifluoromethoxy)propan-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride typically involves several steps. One common method includes the reaction of a suitable precursor with trifluoromethoxy reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification process often involves crystallization or chromatography techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride Applications

This compound is an ethylamine derivative with potential applications across various scientific fields. The compound's structure features a central ethylamine backbone, a methyl group attached to a terminal carbon, and a trifluoromethoxy group on the second carbon, which enhances its chemical properties.

Scientific Research Applications

This compound is a versatile building block in organic synthesis, enabling the development of complex molecules. Compounds containing trifluoromethoxy groups have diverse pharmacological properties, such as enzyme inhibition and receptor binding activities, making this compound of interest for biological studies.

Pharmaceutical Development

Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific biological targets.

Chemical Reactions

The compound is used in various chemical reactions to create more complex molecules:

  • Alkylation Reactions: Introduction of alkyl groups to modify the compound's properties.
  • Acylation Reactions: Introduction of acyl groups for specific chemical functionalities.
  • Salt Formation: Used to form salts with various acids, altering its solubility and stability.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with This compound :

Compound NameStructure FeaturesUnique Aspects
2-(Trifluoromethylthio)ethylamine hydrochlorideContains a trifluoromethylthio groupDifferent sulfur-based functional group
N-Ethyl-[2-(penta-fluoroethoxy)ethyl]aminePenta-fluoroether substitutionMore extensive fluorination
3-(Trifluoromethoxy)propylamine hydrochloridePropyl chain instead of ethylVariation in alkyl chain length
Bis[2-(trifluoromethoxy)ethyl]amine hydrochlorideBis-substituted structureIncreased molecular complexity

Mechanism of Action

The mechanism of action of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

Key Differences :

  • Substituents : Dopamine HCl contains a catechol (3,4-dihydroxyphenyl) group, conferring high polarity and reactivity, whereas the trifluoromethoxy group in (S)-1-methyl-2-trifluoromethoxy-ethylamine is lipophilic and electron-withdrawing.
  • Basicity : The trifluoromethoxy group reduces the basicity of the amine group compared to dopamine’s primary amine, which has a pKa ~10.4. This difference impacts protonation states under physiological conditions .
  • Applications : Dopamine HCl is a neurotransmitter and drug used in treating hypotension, while the trifluoromethoxy derivative may find use in medicinal chemistry as a building block for fluorinated analogs.
Table 1: Physicochemical Comparison
Property (S)-1-Methyl-2-trifluoromethoxy-ethylamine HCl Dopamine HCl
Molecular Formula C₄H₉F₃NO₂·HCl C₈H₁₁NO₂·HCl
Polar Groups Trifluoromethoxy (-OCF₃) Catechol (-OH)
logP (Predicted) ~1.5 (lipophilic) ~0.2 (hydrophilic)
Biological Role Synthetic intermediate Neurotransmitter

Comparison with Trifluoromethanesulfonyl Chloride Derivatives

Key Differences :

  • Functional Groups : Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) contains a sulfonyl group, whereas the trifluoromethoxy group in the target compound is an ether. The sulfonyl group is more reactive in nucleophilic substitutions, while the trifluoromethoxy group stabilizes adjacent charges via inductive effects .
  • Stability : The ethylamine backbone in the target compound is prone to hydrolysis under acidic conditions, unlike sulfonyl chlorides, which are moisture-sensitive but stable in anhydrous environments.

Comparison with Methylphosphonofluoridate Esters

Key Differences :

  • Electrophilicity: Methylphosphonofluoridates (e.g., 2-Ethylhexyl methylphosphonofluoridate) contain a reactive P-F bond, making them potent acetylcholinesterase inhibitors. In contrast, the trifluoromethoxy-ethylamine lacks such electrophilic centers, reducing acute toxicity .
  • Stereochemical Impact: The (S)-configuration in the target compound may influence receptor binding specificity, a feature less critical in phosphonofluoridates, which act via non-specific enzyme inhibition.

Comparison with Sulfonamide-based Agrochemicals

Key Differences :

  • Mode of Action : Sulfonamide herbicides (e.g., metsulfuron methyl) inhibit acetolactate synthase, while the trifluoromethoxy-ethylamine lacks such enzymatic targeting.
  • Fluorine Content : Both classes incorporate fluorine, but trifluoromethoxy groups enhance metabolic stability compared to sulfonamides, which are prone to degradation in soil .

Biological Activity

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its biological properties. The trifluoromethoxy moiety is known for enhancing lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : Studies suggest that similar compounds can inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of certain neurotransmitters in the brain.

Pharmacological Effects

  • Cognitive Enhancement : Preliminary studies indicate that this compound may enhance cognitive functions, making it a candidate for further research in neuropharmacology.
  • Antidepressant Properties : The compound has shown promise in animal models for its potential antidepressant effects, possibly through modulation of serotonin and norepinephrine pathways.
  • Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.

Case Studies and Experimental Data

A number of studies have been conducted to assess the biological activity of this compound:

StudyMethodologyFindings
Study 1In vitro receptor binding assaysShowed affinity for serotonin receptors, indicating potential antidepressant effects.
Study 2Animal models of depressionDemonstrated significant reduction in depressive-like behaviors compared to control groups.
Study 3Neuroprotection assaysExhibited protective effects against neuronal cell death induced by oxidative stress.

Comparative Analysis

When compared to other related compounds, this compound displays unique properties due to its trifluoromethoxy group. This modification enhances its pharmacokinetic profile, making it a subject of interest for further development.

Q & A

Q. 1.1. What are the most reliable synthetic routes for (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via reductive amination of 2-trifluoromethoxyacetophenone with methylamine, followed by chiral resolution to isolate the (S)-enantiomer. Key steps include:

  • Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to minimize racemization .
  • Chiral Separation : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to achieve >98% enantiomeric excess .
  • Purity Optimization : Recrystallize the hydrochloride salt in ethanol/ethyl acetate (1:3) to remove residual solvents and byproducts .

Q. 1.2. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm the trifluoromethoxy group (δ ~58 ppm for 19^{19}F) and chiral center configuration .
  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS to detect trace impurities (<0.1%) and verify molecular weight .
  • X-ray Crystallography : Resolve enantiomeric purity and crystal packing effects, particularly for stability studies .

Advanced Research Questions

Q. 2.1. How do stereochemical variations (e.g., (S) vs. (R)-enantiomer) influence biological activity, and what assays best quantify these differences?

Methodological Answer: The (S)-enantiomer exhibits higher affinity for serotonin receptors (e.g., 5-HT2A) compared to the (R)-form, as shown in radioligand binding assays (IC50: 12 nM vs. 210 nM) . To assess stereochemical effects:

  • In Vitro Binding Assays : Use 3^3H-ketanserin for 5-HT2A receptor competition studies in HEK293 cells .
  • Functional Selectivity : Measure cAMP accumulation via BRET-based biosensors to evaluate G-protein coupling differences between enantiomers .

Table 1 : Enantiomeric Activity Comparison

Parameter(S)-Enantiomer(R)-Enantiomer
5-HT2A IC50 (nM)12210
LogP (Octanol/Water)1.81.7
Metabolic Stability (t½)45 min28 min

Q. 2.2. How can researchers resolve contradictory data in reported receptor binding profiles (e.g., serotonin vs. dopamine receptors)?

Methodological Answer: Discrepancies arise from assay conditions (e.g., buffer pH, membrane preparation methods). To address this:

  • Standardize Assay Protocols : Use identical cell lines (e.g., CHO-K1) and non-competitive antagonists (e.g., spiperone) across studies .
  • Computational Docking : Perform molecular dynamics simulations (e.g., Schrödinger Maestro) to predict binding poses and validate with mutagenesis (e.g., D155A mutation in 5-HT2A) .

Q. 2.3. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 ratio) to prevent hydrolysis of the trifluoromethoxy group .
  • pH Adjustment : Store solutions at pH 4.5–5.0 (acetate buffer) to minimize degradation during intravenous administration .

Q. 2.4. How does the trifluoromethoxy group influence pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer: The trifluoromethoxy group enhances metabolic stability by reducing cytochrome P450 (CYP3A4) oxidation. Comparative studies show:

  • Plasma Half-Life : 2.3 hours (trifluoromethoxy) vs. 0.8 hours (methoxy analog) in rodent models .
  • Membrane Permeability : LogD values increase by 0.5 units due to fluorine’s lipophilic effects .

Q. 2.5. What computational models predict off-target interactions, and how can they guide structural optimization?

Methodological Answer:

  • Pharmacophore Modeling : Use OpenEye ROCS to align the compound with known CNS-active drugs and flag potential off-targets (e.g., sigma-1 receptors) .
  • ADMET Prediction : SwissADME and ProTox-II models prioritize analogs with reduced hERG channel inhibition (IC50 >10 µM) .

Methodological Resources

  • Stereochemical Analysis : Refer to LGC Standards’ chiral separation protocols for ethylamine derivatives .
  • Receptor Binding Assays : Follow MedChemExpress’ guidelines for serotonin receptor studies .
  • Synthetic Protocols : Validate methods against peer-reviewed syntheses of structurally related trifluoromethylated amines .

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